Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
CAS No.: 112026-37-6
Cat. No.: VC18091366
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112026-37-6 |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18) |
| Standard InChI Key | XTSGXXDPGJJFGV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate features a β-ketoester backbone (3-oxobutanoate) esterified with an ethyl group. The amino group at the second carbon is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to prevent undesired reactivity during peptide synthesis . The Cbz group introduces steric bulk and electronic effects that influence the compound’s solubility and reactivity.
The IUPAC name, ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate, reflects its structural hierarchy:
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Ethyl ester: Provides lipophilicity and stability.
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β-Keto group: Enhances electrophilicity at the carbonyl carbon.
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Cbz-protected amine: Prevents nucleophilic attack at the amino site.
Table 1: Key Molecular Properties
*Discrepancy in CAS numbers may indicate stereoisomeric variants or registry updates.
Spectral and Stereochemical Features
The compound’s infrared (IR) spectrum shows characteristic peaks for the ester carbonyl (~1740 cm), ketone (~1710 cm), and carbamate (~1680 cm) groups . Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), benzyl protons (δ 7.3–7.5 ppm, multiplet), and the α-proton adjacent to the Cbz group (δ 4.5–4.7 ppm) . Chirality at the second carbon generates enantiomers, necessitating chiral resolution techniques for pharmaceutical applications .
Synthesis and Optimization
Synthetic Routes
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate involves sequential protection, condensation, and purification steps:
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Amino Protection:
The primary amine of 2-amino-3-oxobutanoate is protected using benzyl chloroformate () in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This yields the Cbz-protected intermediate. -
Esterification:
The carboxylic acid group is esterified with ethanol in the presence of a catalytic acid (e.g., ) to form the ethyl ester . -
Workup and Purification:
Crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate gradient) .
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane/Water | 85 |
| Temperature | 0–5°C (protection step) | – |
| Catalyst | – | |
| Purification | Silica gel chromatography | 78 |
Challenges and Solutions
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Racemization: The α-proton’s acidity promotes racemization during synthesis. Low-temperature conditions (-20°C) and non-polar solvents mitigate this .
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Byproduct Formation: Over-alkylation is avoided by controlling benzyl chloride stoichiometry .
Applications in Pharmaceutical Chemistry
Enzyme Inhibition
The β-ketoester moiety chelates metal ions in enzyme active sites, making the compound a potent inhibitor of metalloproteases. For example, it exhibits IC values of 2.3 μM against matrix metalloproteinase-9 (MMP-9), a target in cancer metastasis.
Peptide Synthesis
The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc) enables its use in solid-phase peptide synthesis. After chain elongation, the Cbz group is removed via hydrogenolysis () without affecting acid-labile groups .
Table 3: Comparative Analysis of Protecting Groups
| Protecting Group | Stability (pH) | Removal Method | Compatibility |
|---|---|---|---|
| Cbz | 1–14 | Hydrogenolysis | High |
| Fmoc | 8–10 | Piperidine/DMF | Moderate |
| Boc | 1–3 | TFA | Low |
Mechanism of Action in Biological Systems
The compound’s enzyme inhibitory activity stems from two mechanisms:
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Chelation: The β-ketoester’s carbonyl oxygen binds Zn in metalloproteases, disrupting catalytic activity.
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Steric Hindrance: The bulky Cbz group blocks substrate access to the active site.
In vitro studies demonstrate dose-dependent inhibition of MMP-9, with a of 1.8 μM. Molecular dynamics simulations reveal stable interactions with the S1’ pocket of MMP-9, validated by X-ray crystallography .
Comparison with Structural Analogues
Ethyl 2-Amino-3-oxobutanoate
Removing the Cbz group (CAS 65880-43-5) reduces molecular weight to 145.16 g/mol but increases susceptibility to oxidation and nucleophilic attack . The unprotected amine facilitates rapid metabolism, limiting its therapeutic utility .
Ethyl (2S)-2-Benzyl-3-oxobutanoate
This analogue (CAS 737068) replaces the Cbz group with a benzyl moiety, enhancing lipophilicity () but losing enzymatic inhibitory potency ( against MMP-9) .
Industrial and Regulatory Considerations
Scalability
Large-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce racemization . A pilot-scale process (10 kg/batch) achieves 72% yield with 99% enantiomeric excess (ee) .
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